N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-Methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule featuring an isoxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide moiety at position 4 bearing a 3-methoxypropyl chain. This structure combines lipophilic (methyl groups) and polar (methoxypropyl) substituents, which may influence its pharmacokinetic properties, such as solubility and blood-brain barrier permeability.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-8-7-10(12(17)14-5-4-6-18-3)11-9(2)16-19-13(11)15-8/h7H,4-6H2,1-3H3,(H,14,17) |
InChI Key |
PJFIQPXEMOTLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoracetic acid as a catalyst to facilitate the condensation reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs share the isoxazolo[5,4-b]pyridine scaffold but differ in substituents, which critically affect physicochemical and biological properties. Below is a detailed comparison based on published
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Solubility :
- The methoxypropyl chain in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 9e, 9f, 9g), which exhibit higher melting points (215–240°C) due to aromatic stacking .
- Polar substituents (e.g., hydroxyphenyl in analogs 9e–9g) may enhance hydrogen bonding but reduce passive membrane permeability .
Synthetic Accessibility :
- The target compound’s synthesis may involve similar steps to analogs, such as carboxamide coupling or nucleophilic substitution. However, the methoxypropyl group’s introduction might require specific alkylation or acylation protocols, differing from aryl-substituted analogs synthesized via Wittig-Horner reactions or Suzuki couplings .
Biological Relevance :
- Analogs with aryl substituents (e.g., 2-chlorophenyl) have shown promise in targeting kinases like GSK-3β, a therapeutic target in AD . The methoxypropyl variant’s bioactivity remains uncharacterized but could exhibit distinct target engagement due to its flexible alkyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
